molecular formula C10H14N4 B11907253 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11907253
M. Wt: 190.25 g/mol
InChI Key: VDIGUOHXUGYOBJ-UHFFFAOYSA-N
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Description

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a substituted pyrimidine with a suitable amine. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or acetamidine hydrochloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols, often in solvents like DMF or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the PI3K/AKT/mTOR signaling pathway, where the compound inhibits the phosphorylation of key proteins like AKT and S6 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit CDKs and affect the PI3K/AKT/mTOR pathway makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-methyl-6-propylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H14N4/c1-3-4-14-5-8-9(6-14)12-7(2)13-10(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

VDIGUOHXUGYOBJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C2C(=C1)N=C(N=C2N)C

Origin of Product

United States

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